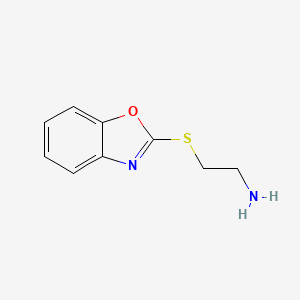

2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine

Description

Significance of Benzoxazole (B165842) Scaffolds in Modern Chemical Research

The benzoxazole scaffold, a bicyclic system composed of a fused benzene (B151609) and oxazole (B20620) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its presence in a wide array of naturally occurring and synthetic compounds that exhibit significant biological activities. nih.govresearchgate.net The planar and aromatic nature of the benzoxazole core allows it to interact with various biological targets, making it a cornerstone in the design of new therapeutic agents.

Benzoxazole derivatives have been extensively investigated and have demonstrated a broad spectrum of pharmacological properties. These include antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, antiviral, and anticonvulsant activities. nih.govnih.gov The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with specific enzymes or receptors. This adaptability has made benzoxazole a focal point in drug discovery, with numerous studies dedicated to synthesizing novel derivatives and evaluating their therapeutic potential. researchgate.netnih.gov For instance, certain synthetic benzoxazoles have shown antimicrobial efficacy comparable to or even exceeding that of existing commercial drugs. nih.gov

Table 1: Reported Biological Activities of Benzoxazole Derivatives

| Biological Activity | Description |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria, as well as various fungal strains like Candida albicans and Aspergillus niger. nih.govnih.gov |

| Anticancer | Shows cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT116). nih.govresearchgate.net |

| Anti-inflammatory | Serves as the core for non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen (B1668000) (though later withdrawn). nih.gov |

| Antiviral | Investigated for activity against various viruses. nih.gov |

| Anticonvulsant | Certain derivatives show potential as agents for treating seizures. nih.gov |

| Agricultural Chemicals | Used in the development of fungicides, bactericides, and herbicides for crop protection. mdpi.com |

Conjugate Thioether Linkages in Organic Synthesis and Molecular Design

The thioether linkage (R-S-R'), a key structural feature in 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine, is a sulfur-containing motif of great importance in organic synthesis and drug design. Thioethers are valued for their chemical stability and unique electronic properties. Unlike disulfide bonds, thioether bonds are not readily reduced, providing a stable covalent link within a molecule.

In medicinal chemistry, thioether linkages are incorporated into drug candidates to connect different pharmacophores or to act as spacers. This linkage can influence a molecule's conformation, polarity, and ability to bind to its target. For example, thioether bridges are used to create macrocyclic peptides, constraining their structure to enhance binding affinity and biological stability. The synthesis of molecules containing a thioether bond often involves the reaction of a thiol with an electrophile, such as an alkyl halide. A common precursor for the thioether in the title compound is 2-mercaptobenzoxazole (B50546) (also known as benzo[d]oxazole-2-thiol), which can be reacted with a suitable electrophile to form the C-S bond. researchgate.netnih.gov This synthetic strategy is a cornerstone for creating libraries of thioether-containing benzoxazole derivatives for biological screening. nih.gov

The Ethanamine Moiety as a Privileged Structure in Functional Molecules

The ethanamine (-CH₂CH₂NH₂) group is a fundamental building block in many functional molecules, particularly in pharmaceuticals. As a primary amine, it is typically basic and protonated at physiological pH, allowing it to form ionic bonds and hydrogen bonds. These interactions are often crucial for a molecule's ability to bind to a biological target, such as a protein receptor or an enzyme's active site.

The presence of the ethanamine moiety can significantly influence a compound's pharmacokinetic properties, such as solubility and membrane permeability. Its ability to engage in hydrogen bonding enhances water solubility, which is often a desirable trait for drug candidates. The amine group also serves as a reactive handle for further chemical modification, allowing for the synthesis of a wide range of derivatives. Molecules containing the ethanamine side chain are found in numerous classes of bioactive compounds, highlighting its role as a privileged fragment in molecular design.

Overview of Research Directions for this compound

While specific research literature on this compound is not extensively detailed, the research directions for this compound can be inferred from the well-documented activities of its constituent parts. The combination of the biologically active benzoxazole scaffold, the stable thioether linker, and the functional ethanamine moiety suggests that this molecule is a prime candidate for investigation in several areas of medicinal and materials chemistry.

A primary research direction involves the synthesis and biological evaluation of the compound and its derivatives. A plausible synthetic route would involve the S-alkylation of 2-mercaptobenzoxazole with a 2-haloethanamine derivative. Following synthesis, the compound would likely be screened for a range of biological activities characteristic of benzoxazoles, including:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi is a logical first step, given the known antimicrobial properties of many benzoxazole-thioether conjugates. nih.govnih.gov

Anticancer Activity: Evaluation against various cancer cell lines would be a priority, as the benzoxazole core is a feature of many cytotoxic agents. researchgate.net

Enzyme Inhibition: The molecule could be investigated as an inhibitor for specific enzymes implicated in disease, leveraging the structural motifs known to interact with active sites.

Further research would likely explore structure-activity relationships (SAR) by synthesizing analogues. Modifications could be made to the benzoxazole ring, the length of the alkyl chain, or by substituting the primary amine of the ethanamine group to optimize potency and selectivity for a particular biological target.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZDKHZOMRDDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331037 | |

| Record name | 2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76111-71-2 | |

| Record name | 2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 2 1,3 Benzoxazol 2 Ylsulfanyl Ethanamine

Strategic Approaches to Benzoxazole (B165842) Ring Formation

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. nitrkl.ac.in Consequently, a diverse array of synthetic methods for its construction has been developed. These methods often utilize 2-aminophenol (B121084) as a key precursor, which undergoes cyclization with various carbon-donating reagents.

One of the most traditional and widely employed methods for synthesizing the benzoxazole ring is the condensation of 2-aminophenols with various carbonyl-containing compounds. rsc.org This approach is versatile, allowing for the introduction of different substituents at the 2-position of the benzoxazole ring.

Common carbonyl precursors include:

Carboxylic Acids: Direct condensation of 2-aminophenol with carboxylic acids, often under acidic conditions and high temperatures, is a straightforward route to 2-substituted benzoxazoles. jetir.orgresearchgate.net The reaction can be promoted by reagents like polyphosphoric acid. researchgate.net

Aldehydes: The reaction between 2-aminophenols and aldehydes is a popular method, frequently facilitated by catalysts to promote the cyclization and subsequent oxidation/aromatization to form the benzoxazole ring. nih.gov

β-Diketones: Cyclization reactions of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and a copper salt like CuI, provide an efficient route to various 2-substituted benzoxazoles. organic-chemistry.org

Tertiary Amides: A method involving the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O) allows for their reaction with 2-aminophenols, leading to the formation of 2-substituted benzoxazoles through a cascade reaction of nucleophilic addition and intramolecular cyclization. nih.gov

| Carbonyl Precursor | Catalyst/Reagent Example | Key Features |

| Carboxylic Acids | Polyphosphoric Acid (PPA) | Direct condensation, often requires high temperatures. |

| Aldehydes | Samarium triflate, TiO₂–ZrO₂ | Catalytic, versatile for 2-aryl benzoxazoles. rsc.orgorganic-chemistry.org |

| β-Diketones | Brønsted acid and CuI | Effective for various substituted benzoxazoles. organic-chemistry.org |

| Tertiary Amides | Triflic anhydride (Tf₂O) | Cascade reaction, mild conditions. nih.gov |

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of benzoxazoles, offering milder reaction conditions and broader substrate scope. nitrkl.ac.in These methods often involve intramolecular or intermolecular C-O bond formation.

Palladium-Catalyzed Reactions: Palladium catalysts are used in reactions such as the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by acid-mediated ring closure. organic-chemistry.org

Copper-Catalyzed Cyclizations: Copper iodide (CuI) is a frequently used catalyst, often in combination with a ligand like 1,10-phenanthroline, for the cyclization of ortho-haloanilides to form benzoxazoles. organic-chemistry.org This method complements the traditional routes that start from 2-aminophenols. Copper catalysts are also employed for the direct C-H bond arylation of the benzoxazole core. organic-chemistry.org

Ruthenium-Catalyzed Reactions: An efficient method for the one-pot synthesis of benzoxazoles involves the ruthenium-catalyzed acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol. acs.org

Iron-Catalyzed Reactions: Iron catalysts can be used for the redox condensation of o-hydroxynitrobenzenes with alcohols to yield 2-substituted benzoxazoles. organic-chemistry.org A one-pot method for preparing 2-arylbenzoxazoles from N-arylbenzamides has been developed using iron(III)-catalyzed bromination followed by copper(I)-catalyzed O-cyclization. researchgate.net

| Metal Catalyst | Reaction Type | Substrate Examples |

| Palladium (Pd) | Aminocarbonylation/Cyclization | Aryl/vinyl bromides, 2-aminophenols |

| Copper (Cu) | Intramolecular Cyclization | o-Haloanilides, N-arylbenzamides |

| Ruthenium (Ru) | Dehydrogenative Coupling | Primary alcohols, 2-aminophenol |

| Iron (Fe) | Redox Condensation | o-Hydroxynitrobenzenes, alcohols |

One-pot syntheses are highly desirable as they improve efficiency by reducing the number of workup and purification steps, saving time and resources. bohrium.com Several one-pot procedures for benzoxazole synthesis have been developed.

A notable example is the sequential one-pot synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides. This process involves an initial aminocarbonylation with 2-aminophenols as nucleophiles, followed by an acid-mediated ring closure to generate the heterocyclic product. organic-chemistry.org Another approach involves a one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides under microwave conditions, catalyzed by copper. organic-chemistry.org

The principles of green chemistry aim to design chemical processes that are environmentally benign. For benzoxazole synthesis, this has led to the development of methods that use reusable catalysts, aqueous media, or solvent-free conditions. ijpbs.com

Catalyst- and Solvent-Free Microwave Synthesis: 2-Substituted benzoxazoles can be synthesized directly from carboxylic acids and 2-aminophenol under microwave irradiation without any catalyst or solvent. nih.gov

Aqueous Media Synthesis: An efficient and green method utilizes samarium triflate as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org

Ultrasound-Assisted Synthesis: A green method for the synthesis of benzoxazoles has been developed using a catalytic amount of a Lewis acidic ionic liquid immobilized on magnetic nanoparticles under solvent-free ultrasound irradiation. nih.gov

Ionic Liquid Catalysis: Brønsted acidic ionic liquids have been used as efficient and reusable heterogeneous catalysts for the condensation of 2-aminophenol with aldehydes under solvent-free conditions. rsc.orgacs.org

Mechanisms and Methods for Thioether Bond Formation

To synthesize 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine, the pre-formed 2-mercaptobenzoxazole (B50546) (or its corresponding benzoxazole-2-thione tautomer) is reacted to create a thioether linkage. This is typically achieved through nucleophilic substitution.

The sulfur atom in 2-mercaptobenzoxazole is a potent nucleophile, especially when deprotonated to form the thiolate anion. masterorganicchemistry.com This nucleophilicity is exploited in S-alkylation reactions to form thioether bonds. The general mechanism involves the attack of the sulfur nucleophile on an electrophilic carbon atom, displacing a leaving group. acsgcipr.org

The synthesis of the target compound, this compound, would proceed via the reaction of 2-mercaptobenzoxazole with a suitable two-carbon electrophile bearing a protected or masked amino group. A common strategy involves using a haloethylamine derivative, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine, or their respective hydrochloride salts.

The reaction is typically carried out in the presence of a base to deprotonate the thiol group of 2-mercaptobenzoxazole, thereby generating the more nucleophilic thiolate anion. nih.govnih.gov Common bases include sodium carbonate, potassium carbonate, or sodium hydroxide. nih.govresearchgate.net The reaction is often performed in a polar solvent like ethanol, acetone (B3395972), or dimethylformamide (DMF). mdpi.comnih.gov

Illustrative Reaction Scheme:

Deprotonation: 2-Mercaptobenzoxazole is treated with a base (e.g., Na₂CO₃) to form the sodium salt of 2-mercaptobenzoxazole. nih.govnih.gov

Nucleophilic Attack: The resulting thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of a reagent like 2-chloroethylamine hydrochloride, displacing the chloride leaving group in an Sₙ2 reaction.

Workup: An acidic workup might be necessary to neutralize any remaining base and isolate the product, often as its hydrochloride salt.

This nucleophilic substitution pathway is a robust and well-established method for forming the C-S bond required for the synthesis of this compound and its derivatives. researchgate.netresearchgate.net

Introduction and Functionalization of the Ethanamine Side Chain

The incorporation and subsequent modification of the ethanamine side chain are crucial steps in the synthesis of the title compound and its potential derivatives.

The ethanamine side chain, -CH2CH2NH2, is typically introduced by reacting the nucleophilic 2-mercaptobenzoxazole with a suitable electrophile containing the aminoethyl group. This is a direct application of the S-alkylation reaction described previously (Section 2.2.3). The choice of reagent is critical. Using 2-chloroethanamine directly can be complicated by the nucleophilicity of the amine group, which could lead to side reactions.

A common strategy is to use an N-protected 2-haloethylamine, such as N-(2-chloroethyl)acetamide or N-(2-bromoethyl)phthalimide. The reaction of 2-mercaptobenzoxazole with this protected electrophile forms the thioether linkage. The protecting group is then removed in a subsequent step (e.g., acid or hydrazinolytic cleavage of the phthalimide) to liberate the primary amine of the ethanamine side chain, yielding the final product.

Once this compound is synthesized, the primary amino group of the ethanamine side chain serves as a versatile handle for further chemical modifications. This allows for the creation of a library of derivatives with potentially diverse properties. Selective functionalization can be achieved through various standard reactions of primary amines.

N-Acylation: The amine can react with acid chlorides or anhydrides to form stable amide derivatives. This approach has been used to prepare N-mustards from related benzoxazole structures by reacting them with pivalic mixed anhydrides. nih.gov

N-Alkylation/Reductive Amination: The primary amine can be converted to a secondary or tertiary amine. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), is an effective method for controlled alkylation. nih.gov

Convergent and Divergent Synthetic Routes Toward this compound

The synthesis of the target compound and its analogues can be designed using either convergent or divergent strategies.

Convergent Synthesis: In this approach, major fragments of the molecule are synthesized separately and then joined together in the final stages. The reaction of pre-formed 2-mercaptobenzoxazole with a 2-haloethanamine derivative is a classic example of a convergent synthesis. The two key fragments—the benzoxazole thiol and the ethanamine electrophile—are coupled to form the final product.

Divergent Synthesis: This strategy involves synthesizing a core molecule—in this case, this compound—which then serves as a common intermediate for the preparation of a wide range of derivatives. The functionalization of the primary amine, as described in Section 2.3.2, is a divergent approach. Starting from the parent amine, various acyl, alkyl, or other groups can be introduced to generate a library of related compounds.

Optimization of Reaction Conditions for Yield and Stereochemical Control

Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring purity. For the common S-alkylation route, several parameters can be adjusted:

Solvent: The solvent can affect the solubility of reactants and the rate of the SN2 reaction. Polar aprotic solvents like DMF or acetone are often effective for such nucleophilic substitutions. researchgate.netmdpi.com

Temperature: Reaction temperature can be adjusted to control the reaction rate. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate. nih.govmdpi.com

Catalyst: For more advanced methods, such as the oxidative cleavage of aryl alcohols, optimization would focus on the copper catalyst loading, the choice of ligands, and the pressure of the oxygen oxidant. nih.govrsc.org

Stereochemical control is not a factor in the synthesis of the achiral parent compound, this compound. However, if chiral substituents were introduced on the ethanamine side chain or the benzoxazole ring, the choice of reagents and reaction conditions would become critical for controlling the stereochemical outcome.

Table 3: Parameters for Optimization in S-Alkylation Reactions

| Parameter | Variables/Considerations | Impact |

|---|---|---|

| Base | K2CO3, Na2CO3, NaH, DIPEA | Reaction rate, side reactions |

| Solvent | Acetone, Ethanol, DMF, MeCN | Reactant solubility, reaction rate |

| Temperature | Room temperature to reflux | Reaction kinetics, product stability |

| Reactant Purity | Purity of thiol and alkyl halide | Final product purity, yield |

Mechanistic Investigations of Chemical Transformations Involving 2 1,3 Benzoxazol 2 Ylsulfanyl Ethanamine

Elucidation of Benzoxazole (B165842) Ring-Forming Mechanisms

The formation of the benzoxazole ring is a fundamental transformation in the synthesis of this class of compounds. The most traditional and widely studied method involves the condensation of a 2-aminophenol (B121084) with a carbonyl compound or its equivalent. rsc.org Although the specific synthesis of the parent 2-mercaptobenzoxazole (B50546), a precursor to the title compound, often involves carbon disulfide, the general mechanistic principles of benzoxazole ring closure from other precursors, such as aldehydes or carboxylic acids, provide insight into the core cyclization process. researchgate.netnih.gov

A general mechanism for the formation of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde typically proceeds through the following key steps rsc.org:

Nucleophilic Attack: The amino group of 2-aminophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde.

Intermediate Formation: This attack leads to the formation of a carbinolamine intermediate.

Dehydration: The carbinolamine intermediate readily dehydrates to form a Schiff base (or imine) intermediate.

Intramolecular Cyclization: The hydroxyl group on the phenyl ring then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion. This key step, known as cyclization, forms the five-membered oxazole (B20620) ring.

Aromatization: The resulting cyclic intermediate, a dihydrobenzoxazole (or benzoxazoline), subsequently undergoes oxidation or elimination to achieve the stable, aromatic benzoxazole ring system. acs.org

This sequence of condensation followed by cyclization is a cornerstone of benzoxazole synthesis. nih.gov Variations of this mechanism occur depending on the starting materials. For instance, when carboxylic acids or their derivatives are used, the initial acylation of the amino group is followed by intramolecular cyclization and dehydration. mdpi.com The reaction of 2-aminophenol with carbon disulfide to form 2-mercaptobenzoxazole follows a related pathway involving the formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes with the elimination of hydrogen sulfide (B99878). researchgate.net

Mechanistic Pathways of Thioether Linkage Formation

The thioether linkage in 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine is formed by creating a carbon-sulfur bond at the 2-position of the benzoxazole ring. This is typically achieved through the S-alkylation of 2-mercaptobenzoxazole. The mechanistic pathway for this transformation is a classic nucleophilic substitution reaction. figshare.com

The key steps in the formation of the thioether linkage are:

Deprotonation: 2-Mercaptobenzoxazole possesses an acidic thiol proton. In the presence of a base (e.g., potassium carbonate, sodium hydroxide), this proton is removed to generate a potent nucleophile, the benzoxazole-2-thiolate anion. researchgate.netfigshare.com

Nucleophilic Attack: The thiolate anion then acts as a nucleophile, attacking an electrophilic carbon atom. In the synthesis of the title compound, this would involve a reagent like 2-chloroethanamine or a related electrophile. The attack proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, where the nucleophilic sulfur atom attacks the carbon atom bearing a leaving group (e.g., a halide), displacing it in a single, concerted step.

This S-alkylation is a highly efficient and widely used method for forming thioether bonds. nih.gov The reaction rate and efficiency are influenced by standard SN2 reaction parameters, including the nature of the solvent, the strength of the base, the concentration of the nucleophile, and the quality of the leaving group on the electrophile.

Studies on Electron Transfer and Reductive Coupling Processes

While ionic, two-electron pathways like condensation and SN2 reactions are common, radical mechanisms involving single-electron transfer (SET) have also been considered in the formation of benzoxazoles. In some proposed mechanisms for oxidative cyclization, an initial SET from an electron-rich precursor to an oxidizing agent could generate a radical cation. researchgate.net However, computational and experimental studies often favor non-radical pathways as being more energetically plausible for many standard benzoxazole syntheses. researchgate.net

A more direct application of alternative electronic pathways is found in reductive coupling reactions. Methodologies have been developed for the synthesis of benzoxazoles through the reductive cyclization of substituted nitroarenes. researchgate.net For example, an o-nitrophenol can be reductively coupled with an aldehyde. This process involves the reduction of the nitro group to an amino group in situ, which then participates in the classical condensation-cyclization cascade to form the benzoxazole ring. organic-chemistry.org These methods offer an alternative synthetic route that proceeds through distinct electronic transformations compared to the direct condensation of 2-aminophenols.

| Mechanistic Pathway | Key Electronic Process | Precursors | Ref. |

| Single-Electron Transfer (SET) | Formation of radical cation intermediates from an electron-rich arene. | Electron-rich imines, oxidizing agents | researchgate.net |

| Reductive Cyclization | In situ reduction of a nitro group to an amine, followed by condensation and cyclization. | o-nitrophenols and aldehydes | researchgate.netorganic-chemistry.org |

Catalytic Cycles and Their Role in Reaction Selectivity

Catalysis plays a pivotal role in the synthesis of benzoxazoles, enhancing reaction rates, improving yields, and often allowing for milder reaction conditions. sioc-journal.cn A wide array of catalysts, including Brønsted acids, Lewis acids, and transition metals, have been employed. nih.govnih.govrsc.org

Lewis Acid Catalysis: A common catalytic strategy involves the use of a Lewis acid (e.g., Mn-based MOFs, Fe₃O₄@SiO₂-SO₃H). rsc.orgajchem-a.com A plausible catalytic cycle for the condensation of 2-aminophenol with an aldehyde is as follows:

Activation: The Lewis acid catalyst coordinates to the carbonyl oxygen of the aldehyde. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The amino group of 2-aminophenol attacks the activated carbonyl carbon, leading to the formation of the carbinolamine intermediate.

Intermediate Formation & Dehydration: The reaction proceeds to form the Schiff base intermediate.

Cyclization and Aromatization: Intramolecular cyclization occurs, followed by aromatization to yield the benzoxazole product.

Catalyst Regeneration: The catalyst is released and can enter a new catalytic cycle.

Brønsted Acid Catalysis: Similarly, Brønsted acids can catalyze the reaction by protonating the carbonyl oxygen, thereby activating the aldehyde. acs.orgnih.gov The cycle is analogous to the Lewis acid cycle, with protonation being the key activation step.

The choice of catalyst and reaction conditions can influence the selectivity of the reaction, particularly when substrates with multiple reactive sites are used. Heterogeneous catalysts, such as those supported on magnetic nanoparticles or within metal-organic frameworks (MOFs), are particularly advantageous as they can be easily separated from the reaction mixture and reused for multiple cycles without significant loss of activity. rsc.orgnih.govresearchgate.net

| Catalyst Type | Role in Mechanism | Example | Ref. |

| Lewis Acid | Activates carbonyl group by coordination to oxygen. | Mn-TPA MOF | rsc.org |

| Brønsted Acid | Activates carbonyl group by protonation. | Brønsted Acidic Ionic Liquid Gel | acs.orgnih.gov |

| Nanocatalyst | Provides high surface area and reactivity; often easily recyclable. | Fe₃O₄@SiO₂-SO₃H | ajchem-a.com |

| Transition Metal | Can facilitate oxidative cyclization or coupling reactions. | Copper Iodide (CuI), Palladium Complexes | nih.govorganic-chemistry.org |

Stereochemical Evolution and Control in Synthetic Pathways

While the core benzoxazole ring is planar and achiral, the introduction of stereocenters in the substituents allows for the exploration of stereochemical control. Research in this area is crucial for the synthesis of enantiomerically pure benzoxazole derivatives for applications in pharmacology and as chiral ligands.

A significant development in this area is the asymmetric radical-type 1,2-alkoxy-sulfenylation of vinylarenes using benzoxazole-2-thiols, catalyzed by chiral vanadyl complexes. acs.org This reaction creates a new stereocenter adjacent to the thioether linkage. The proposed mechanism involves:

Generation of a t-butoxy radical from a peroxide initiator by the vanadyl catalyst.

The t-butoxy radical abstracts the hydrogen atom from the 2-mercaptobenzoxazole, generating a benzoxazole-2-thiyl radical.

This sulfur-centered radical adds to the double bond of a vinylarene.

The resulting benzylic radical intermediate is trapped by an alcohol (e.g., methanol) coordinated to the chiral vanadium center.

The transfer of the alkoxy group occurs in an asymmetric fashion, dictated by the chiral environment of the catalyst, leading to the formation of the product with high enantioselectivity (up to 96% ee). acs.org

This method demonstrates that stereochemical control can be exerted during the formation of the C-S and C-O bonds adjacent to an existing benzoxazole scaffold, providing a pathway to chiral molecules that would be otherwise difficult to access.

Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of transient intermediates and transition states in a reaction mechanism are challenging but provide definitive proof of a proposed pathway. A combination of spectroscopic techniques and computational studies is often employed for this purpose.

In the synthesis of benzoxazoles, key intermediates have been identified or proposed. For example, in certain catalyzed reactions of 2-aminophenol with aldehydes, the imine (Schiff base) intermediate has been detected by techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov

In other synthetic routes, such as the reaction of tertiary amides with 2-aminophenols promoted by triflic anhydride (B1165640) (Tf₂O), a highly reactive amidinium salt intermediate is proposed. nih.gov This intermediate is formed by the activation of the amide by Tf₂O and is subsequently attacked by the nucleophilic amino group of the 2-aminophenol. The reaction then proceeds through intramolecular cyclization to form a tetrahedral intermediate before eliminating a leaving group to yield the final benzoxazole product. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for mapping reaction pathways. chemistryjournal.netacs.org Such studies can calculate the relative energies of reactants, products, proposed intermediates, and transition states. By comparing the activation barriers (the energy of the transition state) for different possible mechanistic pathways, researchers can determine the most energetically favorable route. researchgate.net For instance, computational results have been used to support a concerted reductive elimination mechanism over a stepwise pathway involving a hypervalent iodine intermediate in certain oxidative cyclizations. researchgate.net

Derivatization and Functionalization Strategies of 2 1,3 Benzoxazol 2 Ylsulfanyl Ethanamine

Regioselective Modifications at the Ethanamine Nitrogen

The primary amino group is a key site for functionalization, allowing for the introduction of a wide array of substituents through well-established reactions.

N-Alkylation and N-Acylation Reactions for Amine Functionalization

The primary amine of 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine can be readily modified through N-alkylation and N-acylation. These reactions are fundamental in organic synthesis for building molecular complexity.

N-Alkylation: This process involves the reaction of the amine with alkylating agents, typically alkyl halides or alcohols, to form secondary or tertiary amines. For instance, reacting the parent compound with primary or secondary alcohols in the presence of a CuO-NiO/γ-Al2O3 catalyst can yield mono-N-alkylated products. researchgate.net This method provides a direct route to introduce various alkyl groups to the nitrogen atom. researchgate.net The attempted N-alkylation of similar scaffolds, like 2-azidobenzamide, with alkyl halides has been shown to produce a range of heterocyclic products, indicating the reactivity of the amine and the potential for subsequent intramolecular reactions. nih.gov

N-Acylation: Acylation of the amine is typically achieved using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form stable amide bonds. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. Studies on related 2-aminobenzothiazoles and 2-aminobenzoxazoles have demonstrated successful N-acylation with various acylating agents, such as 3-(naphthalen-2-yl)propanoyl chloride. nih.govescholarship.org These reactions typically proceed by stirring the amine with the acyl chloride in a suitable solvent, followed by purification. escholarship.org

| Reaction Type | Reagent Example | Expected Product Structure | Reference |

|---|---|---|---|

| N-Alkylation | Ethanol (with CuO-NiO/γ-Al2O3 catalyst) | 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-ethylethanamine | researchgate.net |

| N-Alkylation | Benzyl bromide | N-Benzyl-2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine | nih.gov |

| N-Acylation | Acetyl chloride | N-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]acetamide | nih.govescholarship.org |

| N-Acylation | 3-(Naphthalen-2-yl)propanoyl chloride | N-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-(naphthalen-2-yl)propanamide | nih.govescholarship.org |

Intramolecular Cyclization and Heterocycle Formation from Amide Derivatives

The amide derivatives formed from N-acylation can serve as precursors for intramolecular cyclization reactions, leading to the formation of new heterocyclic rings. This strategy is a powerful tool for generating novel molecular architectures. The specific outcome of the cyclization depends on the nature of the acyl group and the reaction conditions.

For example, if the amine is acylated with a reagent containing a second electrophilic site, subsequent intramolecular reaction can lead to a new ring system. A plausible mechanism involves the formation of an amide, followed by an intramolecular nucleophilic attack from another part of the molecule, often facilitated by a base or catalyst. nih.gov While direct literature on the cyclization of N-acylated this compound is scarce, similar transformations are well-documented for other N-acyl derivatives, which can undergo heterocyclization to form thiazine (B8601807) or thiazoline (B8809763) derivatives. researchgate.net These reactions highlight the potential to construct complex polycyclic systems from the initial amide products.

Systematic Functionalization of the Benzoxazole (B165842) Ring System

The benzoxazole ring itself offers opportunities for functionalization, particularly on the fused benzene (B151609) moiety.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

The benzene ring of the benzoxazole system can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The regioselectivity of these reactions is directed by the existing substituents on the benzene ring. The fused oxazole (B20620) ring and the thioether group at the 2-position influence the electron density and steric accessibility of the C4, C5, C6, and C7 positions. Generally, the introduction of electron-withdrawing groups, such as a nitro group, onto the phenyl ring can disfavor the reaction by deactivating the ring system. mdpi.com

| Reaction | Typical Reagents | Potential Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzoxazole derivative | masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | Bromo-substituted benzoxazole derivative | masterorganicchemistry.com |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted benzoxazole derivative | masterorganicchemistry.com |

| Chlorination | FeCl₃ | C5-Chloro and C5, C7-dichloro substituted benzoxazoles | nitrkl.ac.in |

C-H Activation and Cross-Coupling Strategies for Direct Functionalization

Modern synthetic methods, particularly transition metal-catalyzed C-H activation, provide a more direct and efficient route to functionalize the benzoxazole ring system without the need for pre-functionalized starting materials. nitrkl.ac.in These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Palladium and copper catalysts are commonly employed for the direct arylation of the benzoxazole C-H bonds. researchgate.net Research has demonstrated that the C-H bond at the 2-position of thiazoles can be effectively arylated using a palladium/copper catalyst system. researchgate.net While the 2-position of the target molecule is already substituted, similar strategies can be applied to the C-H bonds on the fused benzene ring. The ligating ability of the nitrogen atom in the benzoxazole ring can be exploited to direct C-H bond activation, particularly at the ortho position. nitrkl.ac.in This approach has been used to achieve C4-H, C5-H, and C7-H functionalization of 2-aryl benzoxazoles. nitrkl.ac.in

| Catalyst System | Coupling Partner | Functionalization Position | Reference |

|---|---|---|---|

| Palladium/Copper | Aryl Iodides | C2-position (on unsubstituted azoles) | researchgate.net |

| Iron(III) Chloride | Anisole | C5 and C7 positions | nitrkl.ac.in |

| Transition Metals (General) | Aryl Halides | Fused-benzene ring (C4, C5, C7) | nitrkl.ac.in |

Chemical Transformations of the Thioether Linkage

The thioether linkage (-S-) is another key functional group that can be chemically transformed, primarily through oxidation or cleavage.

Oxidation: The sulfur atom of the thioether can be oxidized to form a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-). This is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides and sulfones have different electronic and steric properties, and this transformation can be used to modulate the biological activity or chemical reactivity of the molecule.

Cleavage: The thioether bond can be cleaved under specific conditions. One method involves the use of Raney nickel, which catalyzes the hydrogenolysis of thioether bonds. nih.gov Another approach involves a base-induced elimination reaction. This can be particularly effective if the thioether linkage is part of a conjugate, allowing the rest of the molecule to remain intact. researchgate.net This selective cleavage can be a useful strategy in proteomics to release molecules bound to cysteine residues or in synthetic chemistry for deprotection or linker cleavage. nih.govresearchgate.net

| Transformation | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Oxidation | H₂O₂ or m-CPBA | Sulfoxide or Sulfone | N/A (General Knowledge) |

| Cleavage | Raney Nickel | Desulfurized product | nih.gov |

| Cleavage | Base-induced elimination | Elimination product (cleaved thioether) | researchgate.net |

Oxidation Reactions to Generate Sulfoxide and Sulfone Derivatives

The sulfur atom within the this compound scaffold presents a prime site for modification through oxidation. Controlling the oxidation state of the sulfur allows for the synthesis of two distinct classes of derivatives: sulfoxides and sulfones. These transformations can significantly alter the physicochemical properties of the parent molecule, such as polarity, solubility, and hydrogen bonding capacity, which in turn can influence its biological activity.

The selective oxidation of a sulfide (B99878) to a sulfoxide requires mild oxidizing agents, while stronger conditions are necessary to achieve the fully oxidized sulfone state. The choice of oxidant and reaction conditions is therefore critical in determining the final product. A variety of reagents have been established for these transformations in organic synthesis. For instance, a single equivalent of an oxidant like hydrogen peroxide (H₂O₂) under controlled temperatures is often employed for the synthesis of sulfoxides. To proceed to the sulfone, an excess of the oxidizing agent or a more potent reagent is typically required.

Below is a table summarizing common oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones, which are applicable to this compound.

| Oxidizing Agent | Typical Product | Conditions |

| Hydrogen Peroxide (H₂O₂) (1 equiv.) | Sulfoxide | Catalytic acid or base, controlled temperature |

| Hydrogen Peroxide (H₂O₂) (>2 equiv.) | Sulfone | Higher temperature, often with a metal catalyst |

| meta-Chloroperoxybenzoic acid (mCPBA) (1 equiv.) | Sulfoxide | Inert solvent (e.g., CH₂Cl₂), low temperature |

| meta-Chloroperoxybenzoic acid (mCPBA) (>2 equiv.) | Sulfone | Room temperature or gentle heating |

| Oxone® (KHSO₅·KHSO₄·K₂SO₄) | Sulfone | Methanol/water solvent |

| Potassium Permanganate (KMnO₄) | Sulfone | Acetic acid or aqueous solution |

| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol/water solvent |

The resulting compounds, 2-(1,3-Benzoxazol-2-ylsulfinyl)ethanamine (the sulfoxide) and 2-(1,3-Benzoxazol-2-ylsulfonyl)ethanamine (the sulfone), represent important derivatives for further investigation. The sulfone group, in particular, is a common pharmacophore in medicinal chemistry.

Synthesis of Hybrid Molecular Architectures Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecular entity, is a powerful strategy in drug discovery. The goal is to create chimeric molecules with potentially enhanced activity or a novel mechanism of action. The this compound scaffold is an excellent platform for developing such hybrid architectures due to its inherent structural features and the presence of a reactive primary amine.

The terminal amino group serves as a versatile handle for covalently linking the benzoxazole moiety to other molecular scaffolds. For example, research into related benzoxazole systems has shown the successful synthesis of complex hybrid molecules, such as benzoxazole-imidazole conjugates. mdpi.comresearchgate.net This approach involves forming new heterocyclic rings appended to the benzoxazole core, demonstrating the feasibility of constructing intricate molecular designs.

A common and straightforward strategy for creating hybrid molecules from this compound is through N-acylation. By reacting the primary amine with various carboxylic acids, a diverse library of amide-containing hybrids can be generated. This links the benzoxazole unit to other pharmacologically relevant groups, such as other heterocyclic rings, aromatic systems, or aliphatic chains bearing functional groups.

General Synthetic Scheme for Hybrid Molecule Synthesis:

This methodology allows for the systematic exploration of structure-activity relationships by varying the "R" group of the carboxylic acid, thereby modulating the properties of the resulting hybrid molecule.

Development of Novel Synthetic Reagents and Methodologies for Derivatization

The derivatization of this compound is primarily centered on the reactivity of its terminal primary amine. Standard and well-established synthetic methodologies can be effectively applied to this functional group to generate a wide array of derivatives. While the development of entirely new reagents for this specific molecule is not widely documented, the application of modern synthetic protocols allows for efficient and high-throughput derivatization.

Key derivatization strategies include:

Amide Bond Formation: As mentioned previously, coupling with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC, HATU) is a cornerstone of derivatization. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups on the coupling partner.

Sulfonamide Synthesis: Reaction of the primary amine with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base (e.g., pyridine, triethylamine) affords sulfonamide derivatives. Sulfonamides are a privileged functional group in medicinal chemistry, and this method provides access to an important class of compounds.

Reductive Amination: The primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120), NaBH(OAc)₃) to yield secondary or tertiary amine derivatives. This allows for the introduction of diverse alkyl and aryl substituents.

Urea (B33335) and Thiourea (B124793) Formation: Treatment of the amine with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) leads to the formation of urea and thiourea derivatives, respectively. These functional groups can act as effective hydrogen bond donors and acceptors.

The table below outlines the reagents and resulting functional groups for these common derivatization methods.

| Reagent Type | Example Reagent(s) | Resulting Functional Group |

| Carboxylic Acid | R-COOH + Coupling Agent (EDC, DCC) | Amide |

| Acyl Halide | R-COCl | Amide |

| Sulfonyl Halide | R-SO₂Cl | Sulfonamide |

| Aldehyde / Ketone | R-CHO / R₂C=O + Reducing Agent (NaBH(OAc)₃) | Secondary / Tertiary Amine |

| Isocyanate | R-NCO | Urea |

| Isothiocyanate | R-NCS | Thiourea |

These established methodologies provide a robust toolkit for the chemical exploration of the this compound scaffold, enabling the synthesis of diverse libraries of compounds for further study.

Advanced Structural Characterization and Spectroscopic Analysis of 2 1,3 Benzoxazol 2 Ylsulfanyl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for complete structural assignment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) ring and the aliphatic protons of the ethylamine (B1201723) side chain. The benzoxazole ring protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic system. jbarbiomed.com The two methylene (B1212753) groups (-CH₂-S- and -CH₂-N-) would present as triplets in the aliphatic region, with the protons closer to the electronegative sulfur and nitrogen atoms being shifted further downfield. The primary amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Benzoxazole) | 7.20 - 7.70 | Multiplet | 4H |

| -S-CH₂- | ~3.50 | Triplet | 2H |

| -CH₂-NH₂ | ~3.10 | Triplet | 2H |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, nine distinct signals are anticipated. The seven carbons of the benzoxazole moiety are expected in the aromatic region (δ 110-165 ppm), with the carbon atom at the 2-position (C=N) being the most downfield due to its bonding to both nitrogen and sulfur. jbarbiomed.com The two aliphatic carbons of the ethylamine chain would appear in the upfield region (δ 30-50 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (N=C-S) | ~164 |

| C3a/C7a (Bridgehead) | ~150 / ~141 |

| C4/C5/C6/C7 (Aromatic CH) | 110 - 125 |

| -S-CH₂- | ~35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. orgchemboulder.com A key correlation expected for this compound would be a cross-peak between the signals of the two adjacent methylene groups (-S-CH₂- and -CH₂-NH₂), confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the proton signal at ~3.50 ppm would show a correlation to the carbon signal at ~35 ppm, confirming the -S-CH₂- group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting different structural fragments. columbia.edu Key HMBC correlations would include a cross-peak from the protons of the -S-CH₂- group to the C2 carbon of the benzoxazole ring, confirming the thioether linkage at the 2-position.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₉H₁₀N₂OS, with a monoisotopic mass of 194.05 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 194. A primary characteristic of aliphatic amines is the α-cleavage, where the bond between the carbon atoms alpha and beta to the nitrogen atom breaks. libretexts.orgmiamioh.edu For this molecule, the most prominent fragmentation pathway is expected to be the cleavage of the C-C bond adjacent to the amine, leading to the formation of a stable [CH₂=NH₂]⁺ ion at m/z 30, which would likely be the base peak. docbrown.info Another significant fragmentation would involve the cleavage of the C-S bonds.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion |

|---|---|

| 194 | [C₉H₁₀N₂OS]⁺˙ (Molecular Ion) |

| 164 | [M - CH₂NH₂]⁺ |

| 151 | [C₇H₅N₂S]⁺ (Benzoxazol-2-yl-thiol fragment) |

| 135 | [C₇H₅NO]⁺˙ (Benzoxazole fragment) |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key structural features.

The primary amine (-NH₂) group is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. orgchemboulder.comwpmucdn.com The presence of both aromatic and aliphatic C-H bonds would result in stretching vibrations just above and below 3000 cm⁻¹, respectively. The benzoxazole ring system would produce characteristic C=N and C=C stretching bands in the 1500-1650 cm⁻¹ region.

Table 4: Predicted Diagnostic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=N (Benzoxazole) | Stretch | ~1630 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N (Aliphatic) | Stretch | 1020 - 1250 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been published for the title compound, analysis of its derivatives provides significant insight into the expected solid-state conformation.

For example, the crystal structure of a related derivative, 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, has been determined. ipb.pt Such an analysis for this compound would reveal:

Precise Bond Lengths and Angles: Confirming the geometry of the benzoxazole ring, the thioether linkage, and the ethylamine chain.

Intermolecular Interactions: Identifying non-covalent interactions such as hydrogen bonds, which would be expected involving the primary amine (N-H donors) and the benzoxazole nitrogen (acceptor). Other interactions like π-π stacking between the benzoxazole rings could also play a role in stabilizing the crystal lattice. The study of benzimidazole (B57391) derivatives, which are structurally similar to benzoxazoles, frequently reveals extensive hydrogen bonding and π-π stacking networks that dictate the crystal packing. researchgate.net

This comprehensive suite of spectroscopic techniques provides a powerful and complementary approach to fully characterize the structure of this compound, from atomic connectivity to its three-dimensional arrangement in space.

Analysis of Bond Lengths and Bond Angles

High-resolution crystallographic data allows for the precise determination of bond lengths and angles, offering a window into the electronic distribution and hybridization within the molecule. While the specific crystal structure for this compound is not extensively detailed in the available literature, analysis of closely related derivatives, such as 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, provides significant insights into the core benzoxazole scaffold.

Table 1: Selected Bond Lengths and Angles for a Benzoxazole Derivative Data derived from analyses of related benzoxazole structures.

| Parameter | Description | Typical Value (Å or °) |

|---|---|---|

| N=C (oxazole) | Nitrogen-Carbon double bond in the oxazole (B20620) ring | ~1.293 Å |

| C-S | Carbon-Sulfur single bond of the sulfanyl (B85325) bridge | Varies with substituent |

| C-O (oxazole) | Carbon-Oxygen single bond within the oxazole ring | Varies with substituent |

| O-C-N (angle) | Intra-ring angle in the oxazole moiety | Conforms to sp² geometry |

| C-S-C (angle) | Angle of the sulfanyl bridge | Dependent on adjacent groups |

Conformational Analysis and Dihedral Angles

In the derivative 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, the dihedral angle between the benzoxazole ring system and the adjacent phenyl ring is reported to be a mere 9.91(9)°. nih.govnih.govresearchgate.net This small angle indicates a relatively coplanar orientation between the two ring systems, which can facilitate extended π-conjugation. Similarly, in a more complex derivative incorporating a piperidine (B6355638) ring, the benzoxazole ring system itself remains approximately planar, with a maximum deviation of only 0.016(4) Å. nih.gov The orientation of other substituents, such as phenyl rings attached to the piperidine moiety, shows significant dihedral angles with respect to the piperidine ring plane, measuring 75.76(12)° and 86.64(9)°. nih.gov

Table 2: Key Dihedral Angles in Benzoxazole Derivatives

| Compound | Planes Involved | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone | Benzoxazole ring and Phenyl ring | 9.91(9) | nih.govnih.gov |

| Ethyl 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate | Phenyl ring 1 and Piperidine ring | 75.76(12) | nih.gov |

| Ethyl 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate | Phenyl ring 2 and Piperidine ring | 86.64(9) | nih.gov |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of benzoxazole derivatives is heavily influenced by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, are critical in stabilizing the crystal lattice.

In the crystal structure of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, molecules are linked by zigzag intermolecular C–H···N interactions, forming columns along the crystallographic a-axis. nih.govresearchgate.net The crystal structure is further stabilized by intermolecular π–π stacking interactions, with a measured centroid-to-centroid distance between aromatic rings of 3.8048(10) Å. nih.govnih.govresearchgate.net Such interactions are common in aromatic heterocyclic systems and play a vital role in dictating the molecular arrangement in the solid state.

Additionally, short contacts, such as a C···S interaction of 3.4858(17) Å, which is shorter than the sum of the van der Waals radii, have been observed, indicating significant electronic interactions between adjacent molecules. nih.govnih.gov In other derivatives, intramolecular O–H···O hydrogen bonds can stabilize the molecular conformation, while intermolecular C–H···O interactions link molecules into chains. nih.gov

Spectroscopic Methods for Chiral Recognition and Stereoisomer Analysis

The potential for chirality in derivatives of this compound necessitates the use of specialized spectroscopic techniques for the analysis and differentiation of enantiomers. Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy are particularly powerful in this regard.

NMR Spectroscopy: One of the most effective methods for chiral recognition via NMR involves the use of chiral solvating agents (CSAs). researchgate.netdepositolegale.it When a racemic mixture is dissolved with an enantiomerically pure CSA, transient diastereomeric complexes are formed. These complexes have distinct magnetic environments, leading to the separation of signals for the two enantiomers in the ¹H NMR spectrum. researchgate.net This chemical shift non-equivalence allows for the direct determination of enantiomeric excess (ee). The mechanism of recognition relies on differential interactions, such as hydrogen bonding and π-π stacking, between the CSA and each enantiomer. depositolegale.it

Fluorescence Spectroscopy: Benzoxazole derivatives are known for their promising photoluminescent properties and are often fluorescent. periodikos.com.brresearchgate.net This intrinsic fluorescence can be exploited for chiral recognition. The interaction of enantiomers with a chiral selector can lead to differences in fluorescence intensity, quantum yield, or fluorescence lifetime. periodikos.com.br Changes in the fluorescence emission spectrum upon binding to a chiral host or target can be monitored to distinguish between stereoisomers. Benzoxazole compounds have been investigated as fluorescent probes, and their emission intensity often increases upon binding to biological macromolecules, a principle that can be adapted for stereoisomer analysis. periodikos.com.brperiodikos.com.br

Computational and Theoretical Chemistry Studies of 2 1,3 Benzoxazol 2 Ylsulfanyl Ethanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and reactivity.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine, this process would identify the most stable three-dimensional structure. Density Functional Theory (DFT) is a common method for such calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net

The exploration of the energy landscape involves identifying various low-energy conformations (rotamers or conformers) that the molecule can adopt. This is particularly relevant for this compound due to the rotatable bonds in its ethanamine and sulfanyl (B85325) side chains. For instance, studies on related 2-(2'-hydroxyphenyl)benzoxazole derivatives have shown that a substantial torsional barrier exists around the bond connecting the phenolic and oxazole (B20620) rings. scielo.br A similar analysis for the target molecule would reveal the energy barriers between different conformers and their relative stabilities.

Table 1: Illustrative Geometrical Parameters for a Benzoxazole (B165842) Derivative (Note: This data is for a related compound and serves as an example of typical parameters obtained from geometry optimization.)

| Parameter | Value |

| Bond Length (C-S) | 1.77 Å |

| Bond Length (C-N) | 1.39 Å |

| Bond Angle (C-S-C) | 102.5° |

| Dihedral Angle (N-C-S-C) | 85.3° |

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity. researchgate.net For benzoxazole derivatives, DFT calculations have been used to determine these properties, suggesting that most are soft molecules with an electrophilic nature. nih.gov

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of a molecule. These maps are useful for predicting how a molecule will interact with other molecules, including potential sites for hydrogen bonding and other non-covalent interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These simulations can be used to study the conformational flexibility of this compound in different environments, such as in a vacuum or in a solvent like water. MD simulations on related benzoxazole derivatives have been used to study their interactions with biological targets like DNA, showing stable interactions and minimal structural distortions of the target. scielo.br

Solvation effects are crucial for understanding a molecule's behavior in a biological context. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, providing information on hydration patterns and the influence of the solvent on the molecule's conformation.

Molecular Docking Studies for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target macromolecule, such as a protein or DNA. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and its target. This score is often expressed in kcal/mol, with more negative values indicating a stronger predicted binding affinity. For example, in a study of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, molecular docking against the 4URO receptor showed a maximum dock score of -8.0 kcal/mol for one of the compounds. nih.gov Similar studies on other benzoxazole derivatives have used docking to predict their binding to enzymes like DNA gyrase. nih.govresearchgate.net

The binding energy can be further refined using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which can provide a more accurate estimation of the free energy of binding. nih.gov

Table 2: Example of Predicted Binding Affinities for Benzoxazole Derivatives with a Target Protein (Note: This data is for illustrative purposes and represents typical results from molecular docking studies of related compounds.)

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity |

| Derivative A | -7.5 | High |

| Derivative B | -6.2 | Moderate |

| Derivative C | -5.1 | Low |

Molecular docking not only predicts binding affinity but also reveals the specific interactions between the ligand and the amino acid residues in the binding site of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, docking studies of benzoxazole derivatives with DNA gyrase have identified key interactions within the active site. nih.gov

The identification of these interaction modes is crucial for understanding the structure-activity relationship (SAR) of a series of compounds and for designing new molecules with improved binding affinity and specificity. In studies of 2-benzoxazolinone (B145934) derivatives, docking revealed that the compounds were capable of binding to the hydrophobic pocket of the HIV-1 nucleocapsid protein. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data for novel compounds, including this compound. DFT methods are commonly employed to calculate various spectroscopic parameters, which can then be compared with experimental data for structural confirmation.

Vibrational Spectroscopy (FT-IR): Computational frequency analysis can predict the infrared (IR) spectrum of this compound. Key vibrational modes for the benzoxazole ring system and the ethanamine side chain can be assigned. For instance, the C=N stretching vibration within the oxazole ring is a characteristic feature. Studies on related benzoxazole derivatives have shown that theoretical calculations can accurately predict these vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are crucial for assigning the signals in experimentally obtained NMR spectra, aiding in the structural elucidation of the molecule. For this compound, distinct chemical shifts would be expected for the protons and carbons of the benzoxazole core and the ethanamine side chain.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations are utilized to predict the electronic absorption spectra (UV-Vis) of organic molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π-π* and n-π* transitions within the benzoxazole moiety. This information is valuable for understanding the electronic structure and photophysical properties of the compound.

Interactive Data Table: Predicted Spectroscopic Parameters for this compound (Hypothetical Data Based on Analogous Compounds)

| Spectroscopic Technique | Parameter | Predicted Value/Range | Assignment |

|---|---|---|---|

| FT-IR | ν(C=N) | ~1630-1650 cm⁻¹ | Oxazole ring stretch |

| ν(C-S) | ~680-720 cm⁻¹ | Thioether stretch | |

| ν(N-H) | ~3300-3400 cm⁻¹ | Amine stretch | |

| ¹H NMR | δ(Ar-H) | ~7.2-7.8 ppm | Benzoxazole protons |

| δ(S-CH₂) | ~3.2-3.6 ppm | Methylene (B1212753) group adjacent to sulfur | |

| δ(CH₂-N) | ~2.8-3.2 ppm | Methylene group adjacent to nitrogen | |

| ¹³C NMR | δ(C=N) | ~160-165 ppm | Oxazole carbon |

| δ(Ar-C) | ~110-150 ppm | Benzoxazole carbons | |

| δ(Aliphatic C) | ~35-50 ppm | Ethanamine carbons | |

| UV-Vis | λmax | ~280-320 nm | π-π* transition |

Computational Insights into Reaction Mechanisms and Stereoselectivity

Computational chemistry offers a molecular-level understanding of reaction mechanisms, which is often difficult to achieve through experimental methods alone. For this compound, theoretical studies can elucidate potential synthetic routes and predict the stereochemical outcomes of reactions.

Reaction Mechanisms: The synthesis of this compound likely involves the reaction of 2-mercaptobenzoxazole (B50546) with a suitable 2-aminoethyl halide or a protected equivalent. Computational modeling can be used to investigate the reaction pathway of this nucleophilic substitution. By calculating the energies of reactants, transition states, and products, the activation energy and reaction thermodynamics can be determined. This provides insights into the feasibility and kinetics of the reaction. Furthermore, the role of solvents and catalysts in the reaction mechanism can be explored through computational models.

Stereoselectivity: While this compound itself is not chiral, reactions involving this compound could lead to the formation of chiral centers. For instance, if the ethanamine moiety undergoes further reactions, stereoselectivity might become a crucial aspect. Computational studies can be employed to predict the preferred stereoisomer by calculating the energies of the different diastereomeric transition states. Understanding the factors that control stereoselectivity, such as steric hindrance and electronic effects, is essential for designing stereoselective syntheses. Molecular mechanics and DFT calculations have been successfully applied to study the stereochemistry of various organic reactions involving heterocyclic compounds.

Interactive Data Table: Computational Insights into a Hypothetical Reaction of this compound

| Reaction Parameter | Computational Method | Predicted Outcome/Value | Interpretation |

|---|---|---|---|

| Activation Energy (Ea) for Synthesis | DFT (e.g., B3LYP/6-31G*) | 15-25 kcal/mol | Indicates a moderately feasible reaction at room or slightly elevated temperatures. |

| Reaction Enthalpy (ΔH) | DFT | -10 to -20 kcal/mol | Suggests an exothermic and thermodynamically favorable reaction. |

| Diastereomeric Transition State Energy Difference (ΔΔE‡) | DFT | 1-3 kcal/mol | Predicts a moderate to good level of stereoselectivity in a potential subsequent chiral reaction. |

Molecular Interactions and Biological Target Engagement of 2 1,3 Benzoxazol 2 Ylsulfanyl Ethanamine in Vitro Studies

Enzyme Inhibition Studies and Mechanistic Characterization (In Vitro)

While the broader class of benzoxazole (B165842) derivatives has been investigated for inhibitory effects against various enzymes, specific data for 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine is currently lacking. Research in this area would be essential to understand its potential therapeutic applications.

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Non-competitive, Mixed, Uncompetitive)

To date, no studies have been published detailing the kinetic analysis of enzyme inhibition by this compound. Such research would involve determining the mode of inhibition (competitive, non-competitive, mixed, or uncompetitive) for any identified enzyme targets. This is typically achieved by measuring reaction rates at varying substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots.

Identification and Validation of Specific Enzyme Targets (e.g., Methionyl-tRNA Synthetase, Glutathione (B108866) S-transferases, COX, 5-lipoxygenase)

There is no direct evidence in the reviewed literature identifying or validating specific enzyme targets for this compound. However, related benzoxazole structures have shown activity against enzymes such as cyclooxygenases (COX), 5-lipoxygenase (5-LOX), and Glutathione S-transferases (GSTs). nano-ntp.comnih.govnih.gov For instance, certain novel benzoxazole derivatives have been synthesized and evaluated as inhibitors of human cyclooxygenase-2 (COX-2). nano-ntp.com Similarly, other series of benzoxazoles have been investigated as potential 5-lipoxygenase inhibitors. nih.gov Furthermore, some 7-nitro-2,1,3-benzoxadiazole derivatives, which share a core heterocyclic structure, have been identified as suicide inhibitors for glutathione S-transferases. nih.gov The potential for this compound to inhibit methionyl-tRNA synthetase has not been explored, although inhibitors of this enzyme are of interest as antibacterial agents. nih.gov

Receptor Binding Profiling and Affinity Measurements (In Vitro)

Information regarding the receptor binding profile and affinity measurements for this compound is not present in the available scientific literature.

Ligand-Binding Assays with Recombinant Receptors (e.g., 5-HT2A Receptor)

No ligand-binding assays have been published that assess the affinity of this compound for the 5-HT2A receptor or any other recombinant receptors. While the 5-HT2A receptor is a known target for various psychoactive compounds, and binding assays using radioligands like [3H]ketanserin are standard methods for determining affinity, this specific compound has not been evaluated in such assays. eurofinsdiscovery.comnih.gov

Investigation of Protein-Ligand Interaction Fingerprints

A detailed investigation of the protein-ligand interaction fingerprints for this compound with any potential biological targets has not been conducted. This type of analysis, often performed using computational methods like molecular docking, would be contingent on the prior identification of specific protein targets and experimental validation of binding. Such studies would provide valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of the compound to its target.

Structure Activity Relationship Sar Studies of 2 1,3 Benzoxazol 2 Ylsulfanyl Ethanamine Derivatives

Impact of Substituents on the Benzoxazole (B165842) Ring System on Biological Activity

The substitution pattern on the benzoxazole ring of 2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine derivatives plays a pivotal role in modulating their biological effects. The electronic properties, lipophilicity, and steric profile of these substituents can significantly alter the compound's affinity for its target and its pharmacokinetic properties.

Research on various benzoxazole-containing compounds has demonstrated that the introduction of substituents at the C5 and C6 positions of the benzoxazole ring can have a profound impact on their antimicrobial activity. For instance, studies on related benzazole derivatives have shown that the presence of electron-withdrawing groups, such as nitro or chloro groups, at the 5-position can enhance the potency against certain microbial strains, like Candida albicans. jocpr.com This suggests that a lower electron density on the benzoxazole core might be favorable for antifungal activity.

Conversely, in other series of 2-substituted benzoxazoles, electron-donating groups have been found to be beneficial for specific biological activities. For example, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds bearing electron-donating methoxy (B1213986) or dimethylamino groups on a phenyl substituent at the 2-position of the benzoxazole ring exhibited significant antifungal activity. mdpi.com This highlights that the nature of the substituent and its position are critical determinants of the resulting biological effect.

The following table summarizes the observed impact of various substituents on the benzoxazole ring on the antimicrobial activity of related benzoxazole derivatives.

| Substituent Position | Substituent Type | Effect on Antimicrobial Activity | Reference |

| 5 | Electron-withdrawing (e.g., -NO₂, -Cl) | Increased potency against C. albicans | jocpr.com |